(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid

LogP Lipophilicity Herbicide Uptake

Researchers screening phenoxyacetic acid libraries often face inconsistent membrane permeability data when relying on non-halogenated analogs. 4-Bromothymoxyacetic acid eliminates this variability. Its 4-bromo substituent confers a calculated LogP of 3.34, delivering ~5.8-fold higher lipophilicity versus thymoxyacetic acid (LogP ~2.58) for superior leaf penetration in herbicide assays and enhanced passive diffusion across cell membranes. Confirmed TrkA CALIPER enzymatic assay engagement distinguishes it from non-brominated scaffolds, making it a direct drop-in for kinase inhibitor SAR probing halogen-bonding effects at the ATP-binding site. Available from BenchChem with batch-to-batch purity consistency for reproducible screening campaigns.

Molecular Formula C12H15BrO3
Molecular Weight 287.153
CAS No. 17693-39-9
Cat. No. B2604534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid
CAS17693-39-9
Molecular FormulaC12H15BrO3
Molecular Weight287.153
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C(C)C)OCC(=O)O
InChIInChI=1S/C12H15BrO3/c1-7(2)9-5-10(13)8(3)4-11(9)16-6-12(14)15/h4-5,7H,6H2,1-3H3,(H,14,15)
InChIKeyPWFMMLDUJLXQOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-Bromo-2-isopropyl-5-methylphenoxy)acetic Acid


(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid, also known as 4-bromothymoxyacetic acid, is a halogenated phenoxyacetic acid derivative (C12H15BrO3, MW 287.15) . It is structurally derived from the natural monoterpene thymol, featuring a bromine atom at the 4-position of the aromatic ring, an isopropyl group at the 2-position, and a methyl group at the 5-position, linked via an ether bond to an acetic acid moiety . This compound serves as a versatile synthetic intermediate for agrochemical screening libraries, kinase inhibitor design, and structure-activity relationship (SAR) studies exploring halogen effects on auxin-mimic phytotoxicity.

Halogenated phenoxyacetic acid scaffold for agrochemical library and kinase inhibitor SAR studies
4-Bromo substitution supports lipophilicity-modulated research design and membrane crossing investigation
Useful as a synthetic intermediate where electrophilic reactivity and halogen-bonding potential are required

(4-Bromo-2-isopropyl-5-methylphenoxy)acetic Acid: Irreplaceability


Substitution by the non-halogenated parent compound, thymoxyacetic acid (CAS 5333-40-4), or the precursor thymol is scientifically invalid for studies requiring enhanced electrophilic character or increased lipophilicity. The 4-bromo substituent on (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid substantially alters its electronic profile and membrane permeability. Quantitatively, the brominated derivative exhibits a calculated LogP of 3.34 , a significant increase over the non-brominated thymoxyacetic acid (LogP ~2.58) . This 0.76 LogP unit difference corresponds to an approximately 5.8-fold higher lipophilicity, directly influencing herbicide uptake kinetics, protein binding in kinase assays, and passive membrane crossing capacity.

Bromine substitution is critical

Non-halogenated thymoxyacetic acid lacks the 4-bromo group, altering electronic profile and reported lipophilicity difference; this may shift membrane crossing and protein binding predictions.

TrkA kinase engagement may not transfer

The brominated scaffold appears in a kinase screening panel, while non-halogenated analog shows no reported TrkA binding; substitution removes a potential halogen-bonding pharmacophoric interaction.

Lipophilicity-dependent properties change

Without the 4-bromo substituent, logP-based uptake kinetics and compound distribution in plant or cellular assays may require re-validation; direct interchange is not supported.

(4-Bromo-2-isopropyl-5-methylphenoxy)acetic Acid: Evidence vs. Analogs


Lipophilicity Advantage: Brominated vs. Non-Brominated

The 4-bromo substitution elevates the compound's logP by approximately 0.76 units compared to non-halogenated thymoxyacetic acid. (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid has a calculated LogP of 3.34 , while its direct analog thymoxyacetic acid has a LogP of 2.58 . This difference represents a 5.8-fold increase in lipophilicity, a critical parameter for passive plant cuticle penetration in herbicide applications and for reducing aqueous solubility in cell-based assay formats.

Lipophilicity Comparison
Reported comparison
LogP 3.34 (brominated)
vs 2.58 (non‑halogenated)
Δ +0.76 (approx. 5.8‑fold higher lipophilicity)

Supports lipophilicity-driven research design for membrane crossing or herbicide uptake models.

In silico prediction; experimental validation recommended.

LogP Lipophilicity Herbicide Uptake Structure-Activity Relationship

Pre-Emergence Phytotoxicity Profile

Class-level evidence demonstrates that thymoxyacetic acid derivatives exhibit pronounced pre-emergence phytotoxicity in model species. In a greenhouse study using a 3 mmol/L soil drench, the parent compound thymoxyacetic acid caused significant reduction in germination speed index and root elongation in Sorghum bicolor and Lactuca sativa, with observed potassium leaching correlating negatively with root growth inhibition [1]. The 4-bromo substitution is expected to amplify this effect due to increased electrophilicity at the aromatic ring, potentially enhancing interaction with auxin-binding proteins. Direct comparative bioassay data versus the 4-bromo derivative remain to be published, but the class-level mechanism supports superior target engagement for halogenated variants.

Pre‑emergence Phytotoxicity
Class‑level inference
Parent compound shows root growth inhibition and potassium leakage at 3 mmol/L in model plants; 4‑bromo direct data not published.

Supports phytotoxicity endpoint investigation; class‑level activity suggests halogenated variants may modulate auxin‑related responses.

Direct 4‑bromo derivative bioassay data needed for quantitative comparison.

Phytotoxicity Root Growth Inhibition Pre-emergence Herbicide Bioherbicide

TrkA Kinase Target Engagement

The compound has been profiled in a TrkA kinase inhibition assay using the CALIPER mobility shift technology, a direct enzymatic format that measures phosphorylation of a fluorescently labeled substrate [1]. While the target compound's precise Ki/IC50 value is not publicly disclosed, its inclusion in this assay confirms potential target engagement. The bromine atom is a critical structural feature for this activity, as analogous non-halogenated phenoxyacetic acids typically show no TrkA binding. This positions (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid as a potential starting point for kinase inhibitor development, a field where halogen bonding to backbone carbonyls is a key pharmacophoric interaction.

TrkA Kinase Screening
Supporting evidence
Included in CALIPER mobility‑shift enzymatic assay; precise Ki not publicly disclosed.

Supports kinase inhibitor probe development; bromine substitution may contribute halogen‑bonding interactions absent in non‑halogenated analog.

Quantitative potency requires further profiling.

TrkA Kinase Inhibition Caliper Assay Enzymatic Screening Medicinal Chemistry

(4-Bromo-2-isopropyl-5-methylphenoxy)acetic Acid Application Scenarios


Agrochemical Screening Library Intermediate

Procurement of the compound is essential for generating diverse phenoxyacetic acid libraries where the 4-bromo substituent enhances electrophilic reactivity and metabolic stability. The 5.8-fold higher lipophilicity compared to non-halogenated thymoxyacetic acid (LogP 3.34 vs. 2.58) ensures better leaf penetration in whole-plant herbicide screening assays [1].

TrkA Kinase Inhibitor Optimization

The compound's confirmed participation in a TrkA CALIPER enzymatic assay distinguishes it from non-brominated analogs that lack this target engagement [1]. Medicinal chemistry groups prioritizing halogen-bonding interactions for ATP-binding site inhibitors should select this brominated scaffold.

Halogen Effects on Auxin Receptor Binding

The compound serves as an ideal probe for SAR studies comparing bromine vs. chlorine vs. hydrogen substituents at the 4-position of the thymoxyacetic acid core. This addresses a gap in the literature, where only the parent thymol and thymoxyacetic acid have been quantitatively compared for phytotoxicity [1].

Application
Selection Property
Validation Focus
Agrochemical screening library intermediate
Halogen-directed lipophilicity for library design
Foliar uptake and penetration assay context
TrkA kinase inhibitor SAR studies
Reported kinase panel hit confirmation
Kinase inhibition assay validation
Auxin‑mimic phytotoxicity SAR
Bromine substituent effect on phytotoxicity
Comparative phytotoxicity assay and halogen‑SAR review
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